
understanding BI 639667 as a CCR1 antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BI 639667

Cat. No.: B606088 Get Quote

An In-Depth Technical Guide to BI 639667: A CCR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction
BI 639667 is a potent and selective, small-molecule antagonist of the human C-C chemokine

receptor 1 (CCR1).[1][2][3] CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal

role in mediating the inflammatory response.[4][5][6] It is primarily expressed on the surface of

various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[7][8][9] By

binding to its chemokine ligands, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-

3), CCR1 directs the migration of these immune cells to sites of inflammation.[3][10] This

trafficking is a key process in the pathophysiology of numerous autoimmune and inflammatory

diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).[3][4]

Antagonizing CCR1 is therefore considered an attractive therapeutic strategy to mitigate

chronic inflammation.[5] BI 639667 was developed to block the interaction between CCR1 and

its ligands, thereby inhibiting the downstream signaling cascade that leads to immune cell

chemotaxis.[2][3] The compound advanced to Phase I clinical development before being

discontinued.[11][12] This guide provides a comprehensive technical overview of BI 639667,

summarizing its pharmacological profile, mechanism of action, and physicochemical properties.

Mechanism of Action
BI 639667 functions as a competitive antagonist at the CCR1 receptor. By occupying the

receptor, it prevents the binding of endogenous chemokine ligands. This blockade inhibits the
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G protein-mediated signaling pathways that are normally initiated upon receptor activation,

ultimately preventing the directed migration (chemotaxis) of pro-inflammatory leukocytes to

inflamed tissues.[2][3] Studies suggest that BI 639667 likely binds to an extracellular allosteric

site on the CCR1 receptor. This is supported by evidence showing it does not compete with

ligands that bind to the intracellular allosteric binding site (IABS), but rather exhibits positive

cooperativity, enhancing the binding of an intracellular probe.[12]

Below is a diagram illustrating the CCR1 signaling pathway and the inhibitory action of BI
639667.
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Caption: CCR1 signaling pathway and antagonism by BI 639667.
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Quantitative Data Summary
The pharmacological and physicochemical properties of BI 639667 have been characterized

through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Activity

Parameter Assay Type Value (IC₅₀) Reference

CCR1 Binding
Affinity

Scintillation
Proximity Assay
(SPA)

5.4 nM [3]

CCR1 Cellular

Potency
Chemotaxis Assay 2.4 nM [3]

| Whole Blood Potency | Receptor Internalization | 9 nM |[3] |

Table 2: Physicochemical and Pharmacokinetic Properties

Parameter Value Reference

Molecular Weight 451.5 Da [2]

Aqueous Solubility (pH 6.8) 8 µg/mL [3]

Caco-2 Permeability (pH 7.4) 2.9 x 10⁻⁶ cm/s [3]

Caco-2 Efflux Ratio 7.3 [3]

Human Hepatocyte Clearance <5 % of liver blood flow [3]

Human Plasma Protein

Binding
66% [3]

| Projected Human Half-life | 9 - 12 hours |[2][3] |

Table 3: Selectivity Profile
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Panel/Target Conditions Result Reference

Eurofins Safety
Panel 44™

69 targets @ 10 µM
67 targets < 45%
inhibition

[2]

| PDSP PRESTO-TANGO | 315 GPCRs @ 10 µM | Significant modulation for 1 target (Beta1,

-30% Inh) |[2] |

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the

data. While specific, proprietary protocols are not available, the following sections describe

standard, widely accepted methodologies for the assays used to characterize BI 639667.

CCR1 Radioligand Binding Assay (SPA)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for

binding to the CCR1 receptor.

Materials: Membranes from cells overexpressing human CCR1, [¹²⁵I]-CCL3 (radioligand),

wheat germ agglutinin-coated SPA beads, assay buffer, and test compound (BI 639667).

Procedure:

CCR1-expressing cell membranes are incubated with SPA beads, allowing the

membranes to attach to the beads via glycosylated proteins.

A fixed concentration of [¹²⁵I]-CCL3 is added to the membrane-bead mixture.

Serial dilutions of BI 639667 are added to the reaction wells.

The mixture is incubated to allow binding to reach equilibrium.

When the radioligand binds to the receptor on the membrane, it is brought into close

proximity to the scintillant in the SPA bead, generating a light signal.

The plate is read on a scintillation counter.
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Data Analysis: The signal is inversely proportional to the binding of the test compound. IC₅₀

values are calculated by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of cells

towards a chemoattractant.

Materials: A CCR1-expressing cell line (e.g., THP-1 monocytes), chemoattractant (e.g.,

CCL3), Boyden chambers or similar multi-well migration plates with a porous membrane,

assay medium, and test compound.

Procedure:

CCR1-expressing cells are pre-incubated with various concentrations of BI 639667.

The chemoattractant (CCL3) is placed in the lower chamber of the migration plate.

The pre-incubated cells are placed in the upper chamber, separated from the lower

chamber by the porous membrane.

The plate is incubated for several hours to allow cell migration through the membrane

pores towards the chemoattractant.

Migrated cells in the lower chamber are quantified, often using a fluorescent dye (e.g.,

Calcein-AM) and a fluorescence plate reader.

Data Analysis: The number of migrated cells is plotted against the concentration of BI
639667 to determine the IC₅₀ for inhibition of chemotaxis.

The workflow for evaluating a CCR1 antagonist like BI 639667 is visualized below.
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Caption: General experimental workflow for CCR1 antagonist development.

Clinical Development and Project Status
BI 639667 was advanced into clinical development with a planned Phase I trial

(NCT02133482) designed to evaluate the safety, tolerability, pharmacokinetics, and

pharmacodynamics of single ascending oral doses in healthy male volunteers.[11] However,

this study was withdrawn before enrollment.[11] The development of BI 639667 was ultimately

discontinued. This decision was influenced by the broader landscape of CCR1 antagonist

development, particularly a report from Bristol-Myers Squibb indicating a lack of significant

efficacy in a Phase IIa trial for rheumatoid arthritis with their own CCR1 antagonist, despite

achieving sufficient target coverage.[2][3]

Conclusion
BI 639667 is a well-characterized CCR1 antagonist with high potency and selectivity, alongside

favorable drug-like properties. It effectively blocks the chemotactic response of immune cells in

vitro by antagonizing the CCR1 receptor. Despite its promising preclinical profile, its clinical

development was halted, reflecting the challenges in translating the CCR1 antagonist

hypothesis into clinical efficacy for inflammatory diseases. The data and methodologies

associated with BI 639667 remain a valuable reference for researchers in the fields of

chemokine biology and inflammatory drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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